Tetramethylrhodamine isothiocyanate (mixed isomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

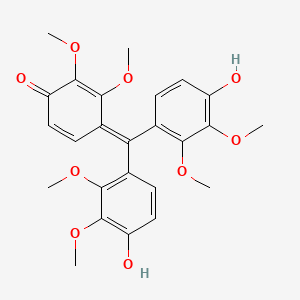

Tetramethylrhodamine isothiocyanate (TRITC) is a bright orange-fluorescent dye with excitation ideally suited to the 532 nm laser line . It is commonly conjugated to antibodies and proteins for cellular imaging applications . It is also known as a fluorescent antibody labelling agent . It is a red-fluorescing marker and can be tracked through fluorescence microscopy .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a study, it was found that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis

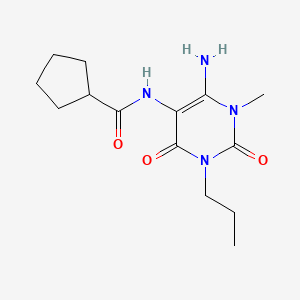

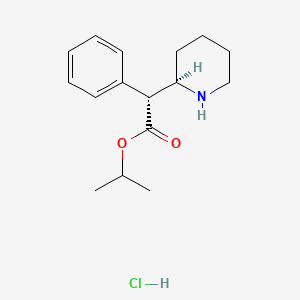

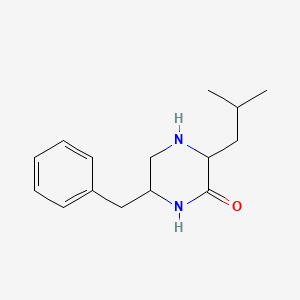

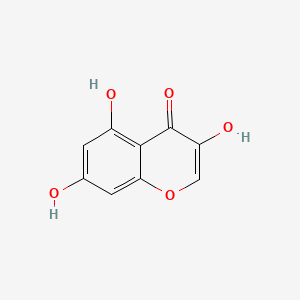

The molecular formula of Tetramethylrhodamine isothiocyanate is C25H21N3O3S . The IUPAC name is 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate .Chemical Reactions Analysis

Isothiocyanates react quickly with cysteine moieties . For PITC and 6-TRITC the cysteine adducts decompose over time, while stable adducts with lysine are formed . These experimental findings were verified by DFT calculations .Physical And Chemical Properties Analysis

Tetramethylrhodamine isothiocyanate is soluble in water, ethanol, acetone . The maximum absorption wavelength is 550 nm and the maximum emission wavelength is 570 nm .Aplicaciones Científicas De Investigación

Fluorescent Antibody Labeling

Tetramethylrhodamine isothiocyanate, also known as TRITC, is a fluorescent antibody labeling agent . It is a red-fluorescing marker and can be tracked through fluorescence microscopy . This makes it useful in a variety of immunofluorescence applications, including the labeling of antibodies for use as immunofluorescent probes .

Oligonucleotide Labeling

TRITC can be used to label oligonucleotides for hybridization probes . This application is particularly useful in molecular biology research, where it can aid in the detection and identification of specific DNA or RNA sequences.

Protein Detection

TRITC can be used to detect proteins in gels and on western blots . This is a common technique in biochemistry and molecular biology to identify specific proteins in a sample.

Pathogenic Amoebae Identification

TRITC-antibodies are used to identify pathogenic amoebae . This application is particularly important in medical and environmental microbiology, where it can help in the detection and identification of disease-causing amoebae.

Soil Microorganism Staining

TRITC-oligonucleotides are used in the in-situ hybridization staining of soil microorganisms . This application is crucial in environmental microbiology, where it can aid in the study of microbial communities in soil.

Cell Aggregation Study

Flow cytometry of TRITC-labeled slime mold cells has been used to study their aggregation behavior . This application is particularly useful in cell biology and microbiology, where it can help in understanding the social behavior of cells.

Cell Transfection Tracking

TRITC is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection . This application is important in genetic engineering and cell biology, where it can aid in the delivery of foreign DNA into cells.

Solubility Study

TRITC dissolves completely in DMSO at a rapid rate . This property makes it useful in various chemical and biological research applications, where solubility in different solvents can affect the outcome of experiments .

Mecanismo De Acción

Target of Action

Tetramethylrhodamine Isothiocyanate (TRITC) is primarily used to label proteins, peptides, ligands, synthetic oligonucleotides, and other biomolecules . It is commonly conjugated to antibodies and proteins for cellular imaging applications .

Mode of Action

TRITC is an amine-reactive dye that can create bright red-orange fluorescent bioconjugates . It binds covalently to the amine groups of proteins, peptides, and other biomolecules . This binding is stable, making TRITC one of the most photostable fluorescent labeling reagents available .

Biochemical Pathways

TRITC is used extensively in fluorescence microscopy, including applications such as immunofluorescence and cell tracing . It is also used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .

Result of Action

The result of TRITC’s action is the creation of bright, red-orange fluorescent bioconjugates that can be detected through fluorescence microscopy . These bioconjugates allow for the visualization of the labeled biomolecules, enabling researchers to track their location and movement within cells.

Action Environment

The fluorescence emission spectra and lifetime of TRITC can be influenced by various environmental factors such as pH and the presence of other chemicals . For instance, low and high pH levels tend to influence TRITC’s emission spectra and fluorescence lifetime . Additionally, the IgG-conjugation of TRITC tends to shift the spectra towards longer wavelengths and change the fluorescence lifetimes .

Safety and Hazards

Direcciones Futuras

Tetramethylrhodamine isothiocyanate is used extensively in microbiological and immunochemical procedures . It has been found to be more efficacious in immunochemical work . Hence, the establishment of the structures of the respective isomers of tetramethylrhodamine isothiocyanates would be of value for better understanding the fluorescent staining and immunochemical activities of these reagents .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetramethylrhodamine isothiocyanate (mixed isomers) involves the reaction of tetramethylrhodamine with thiophosgene in the presence of a base to form the isothiocyanate product.", "Starting Materials": [ "Tetramethylrhodamine", "Thiophosgene", "Base (e.g. triethylamine)" ], "Reaction": [ "Add tetramethylrhodamine to a solution of thiophosgene in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the mixture", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate)", "Collect and analyze the purified product by NMR, IR, and/or mass spectrometry to confirm its identity" ] } | |

Número CAS |

95197-95-8 |

Nombre del producto |

Tetramethylrhodamine isothiocyanate (mixed isomers) |

Fórmula molecular |

C25H21N3O3S |

Peso molecular |

443.5 |

InChI |

InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3 |

Clave InChI |

DTICYSNQBDFZSM-UHFFFAOYSA-N |

SMILES |

[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O |

Sinónimos |

5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

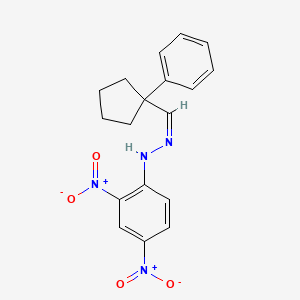

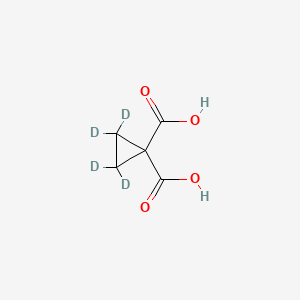

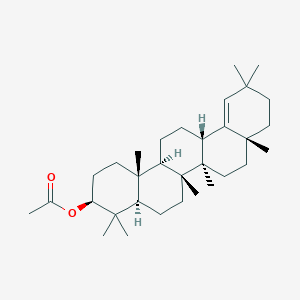

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.